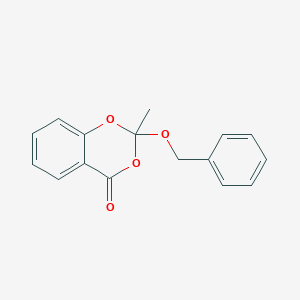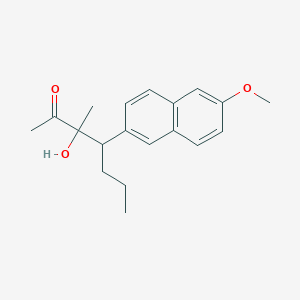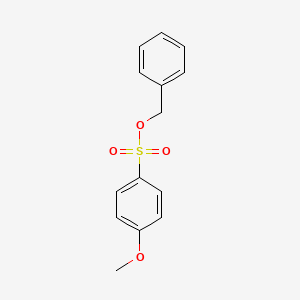
Benzyl 4-methoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by a benzyl group attached to a 4-methoxybenzene ring, which is further substituted with a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methoxybenzene-1-sulfonate typically involves the sulfonation of 4-methoxybenzene (anisole) followed by the introduction of a benzyl group. One common method is the reaction of 4-methoxybenzene with sulfur trioxide (SO₃) in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form 4-methoxybenzenesulfonic acid. This intermediate is then reacted with benzyl chloride (C₆H₅CH₂Cl) in the presence of a base like sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfur trioxide (SO₃) for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nitration: Formation of nitro derivatives of this compound.
Bromination: Formation of bromo derivatives.
Oxidation: Formation of sulfonic acids or other oxidized products.
Reduction: Formation of reduced benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 4-methoxybenzene-1-sulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Catalysis: Employed in catalytic reactions due to its ability to stabilize transition states.
Materials Science: Utilized in the development of advanced materials, including polymers and nanocomposites.
Pharmaceuticals: Investigated for potential use in drug development and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Benzyl 4-methoxybenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The sulfonate group, being a strong electron-withdrawing group, can influence the reactivity and stability of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-hydroxybenzene-1-sulfonate: Similar structure but with a hydroxy group instead of a methoxy group.
Benzyl 4-chlorobenzene-1-sulfonate: Contains a chloro group instead of a methoxy group.
Benzyl 4-nitrobenzene-1-sulfonate: Contains a nitro group instead of a methoxy group.
Uniqueness
Benzyl 4-methoxybenzene-1-sulfonate is unique due to the presence of the methoxy group, which significantly enhances its reactivity in electrophilic aromatic substitution reactions compared to its analogs. This makes it a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
53226-51-0 |
|---|---|
Formule moléculaire |
C14H14O4S |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
benzyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-17-13-7-9-14(10-8-13)19(15,16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Clé InChI |
ACKOHXZHEXYEAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


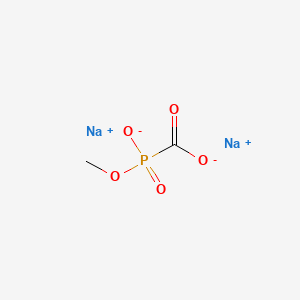
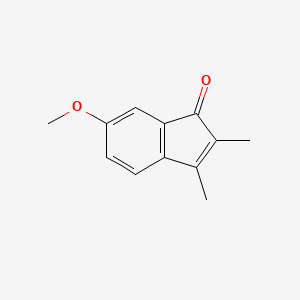
![Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate](/img/structure/B14635161.png)
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)

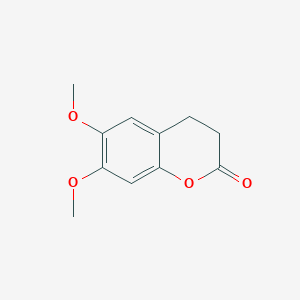
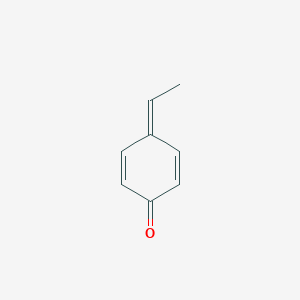

![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)

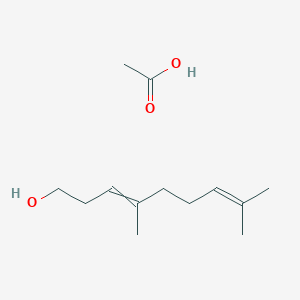
![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
